
(2,4-Diaminopteridin-6-yl)methanol
Overview
Description
(2,4-Diaminopteridin-6-yl)methanol (CAS: 945-24-4) is a pteridine derivative with a hydroxymethyl substituent at the 6-position. It serves as a key intermediate in synthesizing pterin-sulfonamide conjugates, which exhibit antimicrobial activity by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis . The compound has a molecular formula of C₇H₈N₆O, a molecular weight of 192.18 g/mol, and moderate lipophilicity (LogP: 0.24) . Its polar surface area (PSA: 123.83 Ų) suggests high solubility in polar solvents, aligning with its role in biochemical applications.
Preparation Methods
Historical Context and Synthetic Challenges
The synthesis of (2,4-Diaminopteridin-6-yl)methanol traces its origins to early pteridine chemistry, where condensation reactions between diaminopyrimidines and carbonyl compounds were first explored. Early methods, such as those described by Piper and Montgomery, faced challenges with isomerization, leading to contaminants like the 6-methyl and 7-hydroxymethyl derivatives . These side products arose from the use of divalent anions (e.g., sulfite or sulfate) and acetate buffers, which destabilized the reaction intermediates . The quest for a more selective synthesis drove the development of improved protocols, culminating in the patented process outlined in GB1595338A .
Core Synthetic Route: Cyclization of 2,4,5,6-Tetraaminopyrimidine
The most widely adopted method involves the cyclization of 2,4,5,6-tetraaminopyrimidine hydrochloride with dihydroxyacetone under aerobic conditions. This reaction proceeds via a Schiff base intermediate, followed by oxidative ring closure to form the pteridine core .
Reaction Conditions and Optimization
-
pH Control : Maintaining a pH of 5.5 ± 0.2 is critical to minimize isomerization. Deviations beyond this range promote the formation of undesired regioisomers .
-
Solvent System : Water serves as the primary solvent, eliminating the need for acetate buffers that previously contributed to side reactions .
-
Aeration : Vigorous aeration (12–24 hours) ensures sufficient oxygen supply for the oxidative step, converting the intermediate imine into the aromatic pteridine system .
Table 1: Key Reaction Parameters and Outcomes
Industrial-Scale Production Modifications
Industrial processes adapt the core synthetic route for scalability while maintaining stringent quality control:
Precursor Preparation
-
2,4,5,6-Tetraaminopyrimidine Hydrochloride Synthesis :
Large-Batch Cyclization
-
Reactor Design : Glass-lined reactors prevent metal contamination, which could catalyze degradation .
-
Process Monitoring : High-performance liquid chromatography (HPLC) tracks reaction progress, with termination at >95% conversion to avoid over-oxidation .
Comparative Analysis of Alternative Methods
While the hydrochloride/dihydroxyacetone route dominates, alternative approaches have been explored:
Bromomethylpteridine Intermediate Route
A U.S. patent (US9187481B2) describes the use of 2,4-diamino-6-(bromomethyl)-pteridine hydrobromide as a precursor . However, this method introduces complexity through additional halogenation steps and is less favored due to lower yields (50–60%) and handling challenges with brominated intermediates .
Solvent-Free Mechanochemical Synthesis
Emerging studies suggest that ball-milling techniques can promote cyclization without solvents, though industrial adoption remains limited due to equipment constraints and unproven scalability .
Purification and Isolation Techniques
Post-synthesis isolation is critical to achieving pharmaceutical-grade purity:
Precipitation and Filtration
-
Adjusting the reaction mixture to pH 5.5 precipitates the product, which is collected via vacuum filtration .
-
Washing with cold water removes residual dihydroxyacetone and inorganic salts .
Chromatographic Refinement
-
Silica gel chromatography (CHCl₃:MeOH, 10:1) with triethylamine additives resolves persistent impurities, yielding >98% purity .
Yield Optimization Strategies
pH Modulation
Automated pH stat systems maintain the reaction at 5.5 ± 0.1, boosting yields to 62% compared to manual adjustments (50–55%) .
Temperature Gradients
Staging the reaction from 0°C (initial mixing) to 25°C (cyclization) reduces side reactions while accelerating ring closure .
Chemical Reactions Analysis
Types of Reactions
(2,4-Diaminopteridin-6-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₇H₈N₆O
- Molecular Weight: 228.64 g/mol
- CAS Number: 73978-41-3
The compound features a pteridine structure characterized by two amino groups at positions 2 and 4 and a hydroxymethyl group at position 6. This unique configuration allows it to participate in various chemical reactions and biological interactions.
Chemistry
In the field of chemistry, (2,4-Diaminopteridin-6-yl)methanol serves as a crucial building block for synthesizing more complex pteridine derivatives. It is utilized in various chemical reactions including:
- Oxidation: Producing formyl and carboxyl derivatives.
- Reduction: Modifying functional groups attached to the pteridine ring.
- Substitution Reactions: Introducing various functional groups through nucleophilic substitution.
Biology
Research has indicated that this compound interacts with several enzymes and receptors:
- Enzyme Inhibition: It has been studied for its potential inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. This interaction is significant as DHFR is a target for several antibacterial and antiparasitic drugs .
- Cell Proliferation Studies: Its structural similarity to folate antagonists suggests that it may influence cellular pathways related to growth and apoptosis. Preliminary studies indicate that it could modulate signaling cascades involved in these processes.
Medicine
This compound is relevant in medicinal chemistry due to its role as an impurity in Methotrexate, a widely used chemotherapeutic agent. Understanding this compound's behavior is essential for assessing drug purity and efficacy . Furthermore, its potential as a lead compound for developing new folate-based drugs is being explored.
Case Studies and Research Findings
- Interaction Studies:
- Biological Activity:
- Pharmaceutical Development:
Mechanism of Action
The mechanism of action of (2,4-Diaminopteridin-6-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes that are crucial for cellular metabolism. The compound’s structure allows it to mimic natural substrates, thereby interfering with normal biochemical processes .
Comparison with Similar Compounds
Structural Analogs and Derivatives
Methotrexate and Its Impurities
Methotrexate (MTX), a well-known antifolate chemotherapeutic agent, shares structural similarities with (2,4-Diaminopteridin-6-yl)methanol. Key comparisons include:
- Mechanism of Action: MTX inhibits dihydrofolate reductase (DHFR), whereas this compound is a precursor for DHPS inhibitors .
- In Vitro Activity: Cell Viability: this compound reduced cell viability to 70.65% (vs. MTX: 74.38%) in MTT assays . Angiogenesis Inhibition: Demonstrated greater suppression of tubulogenesis (33.89% vs. MTX: 43.28%) . Protein Modulation: Altered protein distribution (49.18% vs. MTX: 66.18%) and expression (0.48 vs. MTX: 0.59) .
Parameter | This compound | Methotrexate (MTX) |
---|---|---|
Cell Viability (%) | 70.65 | 74.38 |
Tubulogenesis (%) | 33.89 | 43.28 |
Protein Distribution | 49.18 | 66.18 |
Primary Target | DHPS | DHFR |
Methotrexate Impurities
This compound is designated as Methotrexate EP Impurity A, a byproduct during MTX synthesis. Other impurities include:
- Impurity D: 4-(((2-Amino-4-oxopteridin-6-yl)methyl)amino)benzoic acid (CAS: 5623-18-7), which retains DHFR inhibitory activity but with reduced potency .
Investigational Derivatives
Several derivatives of this compound are under preclinical evaluation:
- N-(2,4-Diaminopteridin-6-YL)-methyl-dibenzazepine: A dibenzazepine hybrid targeting dual enzyme inhibition (DHPS and DHFR) .
- (4aS)-5-[(2,4-Diaminopteridin-6-yl)methyl]-4a,5-dihydro-2H-dibenzo[b,f]azepin-8-ol: Combines pteridine and azepine moieties for enhanced blood-brain barrier penetration .
Compound | Status | Key Feature |
---|---|---|
N-(2,4-Diaminopteridin-6-YL)-methyl-dibenzazepine | Preclinical | Dual DHPS/DHFR inhibition |
4a,5-Dihydro-dibenzo[b,f]azepin-8-ol derivative | Preclinical | Improved CNS bioavailability |
Physicochemical Comparison
This compound exhibits distinct properties compared to structurally similar compounds:
Property | This compound | 2,6-Diamino-5-nitropyrimidin-4-ol (CAS: 16017-76-8) | 4-[[(2,4-Diaminopteridin-6-yl)methyl]methylamino]benzoic acid (Impurity E) |
---|---|---|---|
Molecular Weight | 192.18 g/mol | 171.12 g/mol | 325.33 g/mol |
LogP | 0.24 | -0.52 | 1.89 |
PSA (Ų) | 123.83 | 132.34 | 143.52 |
Primary Application | Antimicrobial precursor | Antiviral research | Methotrexate impurity |
Data sourced from
Biological Activity
(2,4-Diaminopteridin-6-yl)methanol, also known as 6-(hydroxymethyl)pteridine-2,4-diamine, is a compound with significant biological activity, particularly in the context of its role as an impurity in the chemotherapeutic agent Methotrexate. This article explores its synthesis, mechanism of action, biological applications, and relevant case studies.
Molecular Structure:
- Molecular Formula: C₇H₈N₆O
- Molecular Weight: 228.64 g/mol
- CAS Number: 73978-41-3
Synthesis:
The synthesis of this compound typically involves:
- Cyclization of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone.
- Reaction under acidic conditions to introduce the hydroxymethyl group at the 6-position of the pteridine ring.
This process can yield various derivatives through oxidation and substitution reactions, which may be useful in further chemical applications.
This compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in cellular metabolism. The compound acts as an inhibitor of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA and RNA synthesis. By mimicking natural substrates, it interferes with normal biochemical processes .
Biological Applications
1. Anticancer Activity:
this compound has been studied for its potential therapeutic properties in various cancers:
- Lymphoma Treatment: It is incorporated into formulations targeting relapsed and refractory peripheral T-cell lymphoma .
- Broad Cancer Applications: Investigated for use against lung cancer, bladder cancer, breast cancer, and other malignancies due to its role in inhibiting cancer cell proliferation .
2. Immunosuppressive Properties:
The compound exhibits immunosuppressive activity by inhibiting nucleotide synthesis pathways, making it relevant for treating autoimmune disorders and conditions requiring immunosuppression .
Case Studies and Research Findings
Case Study 1: Methotrexate Purity Analysis
Research indicates that this compound can serve as a marker for evaluating the purity of Methotrexate formulations. Its presence can influence the efficacy and safety profile of chemotherapy regimens .
Case Study 2: Enzyme Inhibition Studies
Studies have demonstrated that this compound effectively inhibits DHFR in vitro. This inhibition leads to reduced proliferation of cancer cells in laboratory settings. The compound's structure allows it to bind effectively to the enzyme's active site, thus blocking substrate access and preventing DNA synthesis .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Mechanism of Action | Applications |
---|---|---|---|
This compound | C₇H₈N₆O | DHFR Inhibition | Anticancer |
Methotrexate | C₁₁H₁₁N₇O₁₃ | DHFR Inhibition | Anticancer |
2,4-Diamino-6-(hydroxymethyl)pteridine | C₇H₈N₆O | DHFR Inhibition | Anticancer |
This table highlights the similarities between this compound and other pteridine derivatives concerning their mechanisms and applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2,4-Diaminopteridin-6-yl)methanol, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via condensation of 1,2-dicarbonyl compounds with diaminopyrimidine derivatives in glacial acetic acid under reflux (100–160°C). Key factors include:
- Substitution positions : Optimal reactivity occurs at positions 6 and 7 of the pteridine core .
- Solvent choice : Acetic acid enhances protonation of intermediates, improving reaction efficiency .
- Temperature control : Higher temperatures (≥120°C) reduce side reactions but require inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify the hydroxymethyl group (δ ~4.5 ppm for CHOH) and aromatic protons (δ ~8.0–9.0 ppm) .
- IR : Stretching vibrations for NH (~3300–3500 cm) and C=O (if oxidized; ~1680 cm) confirm functional groups .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% by area normalization) .
Q. What storage conditions are recommended to maintain the stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .
- Atmosphere : Use inert gas (N/Ar) to minimize oxidation of the hydroxymethyl group .
- Handling : Avoid prolonged exposure to light, which may induce photolytic cleavage of the pteridine ring .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with dihydrofolate reductase (DHFR)?
Methodological Answer:
- Software : AutoDock with Lamarckian genetic algorithm (LGA) for conformational sampling .
- Parameters :
- Grid spacing: 0.375 Å around DHFR’s active site (PDB: 1U72).
- Energy evaluations: 2.5 million steps per run, repeated 10× for statistical robustness .
- Validation : Compare docking scores (ΔG ~-9.5 kcal/mol) with experimental IC values from enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?
Methodological Answer: Discrepancies in IC values may arise from:
- Purity : Validate compound integrity via HPLC and mass spectrometry .
- Assay conditions : Standardize pH (7.4), temperature (37°C), and cofactor (NADPH) concentrations .
- Control experiments : Use methotrexate as a positive control for DHFR inhibition and account for solvent effects (e.g., DMSO <1% v/v) .
Q. How can structure-activity relationship (SAR) studies enhance the antifolate activity of this compound derivatives?
Methodological Answer:
- Modifications : Replace the hydroxymethyl group with bioisosteres (e.g., carboxyethyl or propargyl) to improve binding to folate receptors .
- Key metrics :
- Lipophilicity : LogP <1.5 (via octanol-water partitioning) enhances solubility.
- Binding affinity : Optimize hydrogen bonding with DHFR residues (e.g., Asp27, Leu22) .
Q. What advanced analytical methods quantify degradation products of this compound under stress conditions?
Methodological Answer:
Properties
IUPAC Name |
(2,4-diaminopteridin-6-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1,14H,2H2,(H4,8,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNARAWTVHQHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915479 | |
Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10915479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945-24-4, 57963-59-4, 73978-41-3 | |
Record name | 2,4-Diamino-6-hydroxymethylpteridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-6-hydroxymethylpteridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxymethyl-2,4-pteridinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057963594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,4-Diaminopteridin-6-yl)methanol monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073978413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10915479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-diaminopteridin-6-yl)methanol monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-diaminopteridine-6-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIAMINO-6-HYDROXYMETHYLPTERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RU16O4RO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.